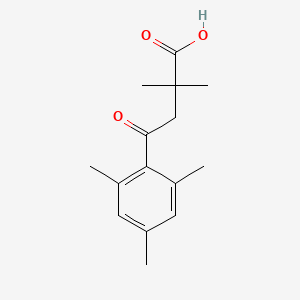

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Description

BenchChem offers high-quality 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-6-10(2)13(11(3)7-9)12(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJUUERWIZTWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645496 | |

| Record name | 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867130-04-9 | |

| Record name | 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Investigator's Technical Guide to the Potential In Vitro Biological Activity of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid

Forward: The compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a novel chemical entity with no currently published in vitro biological activity data.[1][2][3] This technical guide, therefore, serves as a proactive, hypothesis-driven framework for researchers and drug development professionals. Grounded in the well-documented activities of its core chemical motifs—specifically the butyric acid backbone and the substituted trimethylphenyl group—this document outlines a comprehensive strategy for the initial in vitro characterization of this compound. The protocols and theoretical pathways described herein are based on established methodologies and the known biological effects of structurally related molecules, providing a scientifically rigorous starting point for investigation.

Introduction: Deconstructing the Molecule for Functional Prediction

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a small molecule characterized by a butyric acid core, a gem-dimethyl substitution at the alpha-carbon, and a 2,4,6-trimethylphenyl group attached to the gamma-carbon via a ketone linkage. While the biological effects of this specific combination are unknown, the individual components provide a strong rationale for hypothesizing potential bioactivities.

-

The Butyric Acid Moiety: Butyric acid, a short-chain fatty acid, and its derivatives are well-documented as biologically active molecules, notably in the realms of oncology and immunology.[4][5][6] These compounds are known to induce cytodifferentiation, inhibit cell proliferation, and trigger apoptosis in cancer cells.[4][5] Furthermore, they exhibit anti-inflammatory properties and can enhance intestinal barrier integrity.[7][8] The primary mechanism often involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that regulate cell cycle and apoptosis.

-

The Trimethylphenyl Group: The bulky, lipophilic trimethylphenyl group is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may enhance membrane permeability and potentially facilitate interactions with specific protein targets. While direct biological activities of this group in this context are not established, its presence is a key differentiator from simpler butyric acid derivatives.

Based on this structural analysis, this guide will focus on two primary, hypothesized areas of in vitro activity: Antiproliferative/Pro-apoptotic Effects and Anti-inflammatory Effects .

Proposed Antiproliferative and Pro-apoptotic Evaluation

The structural similarity to butyric acid derivatives with known anti-neoplastic activity strongly suggests that a primary investigation should focus on the potential of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid to inhibit cancer cell growth and induce apoptosis.[4][5][6]

Experimental Workflow: A Tiered Approach

A tiered approach is recommended to systematically evaluate the antiproliferative effects, starting with broad screening and progressing to more detailed mechanistic studies.

Caption: Tiered workflow for assessing antiproliferative activity.

Detailed Experimental Protocols

This protocol is foundational for determining the cytotoxic or cytostatic effects of the compound and for establishing an IC50 value.

-

Cell Seeding: Seed human colorectal carcinoma HCT116 cells in 96-well plates at a density of 5 x 10³ cells/mL and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid in culture medium. Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay quantifies the activity of a key executioner caspase in the apoptotic pathway.

-

Cell Treatment: Treat HCT116 cells with the IC50 concentration of the compound for 24 hours.[5]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths over time.

-

Data Analysis: Quantify caspase-3 activity relative to a standard curve and compare treated samples to untreated controls.

Anticipated Data and Interpretation

The following table templates are provided for data organization.

Table 1: IC50 Values of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

|---|---|---|---|

| HCT116 | Enter Data | Enter Data | Enter Data |

| MCF-7 | Enter Data | Enter Data | Enter Data |

| PC-3 | Enter Data | Enter Data | Enter Data |

Table 2: Fold-Increase in Caspase-3 Activity

| Treatment | Fold-Increase vs. Control |

|---|---|

| Vehicle Control | 1.0 |

| Compound (IC50) | Enter Data |

| Staurosporine (Positive Control) | Enter Data |

Proposed Anti-inflammatory Evaluation

Butyric acid and its derivatives are known to possess anti-inflammatory properties, often by modulating cytokine production in immune cells.[7][8]

Experimental Workflow: Macrophage-Based Assay

Porcine Alveolar Macrophages (PAMs) or human macrophage-like cell lines (e.g., THP-1) provide robust in vitro models for inflammation.[8]

Caption: Workflow for assessing anti-inflammatory effects in macrophages.

Detailed Experimental Protocol

-

Cell Seeding: Seed PAMs at a density of 6 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.[7]

-

Compound Treatment: Treat cells with various concentrations of the compound (e.g., 0.5, 1, 2, 4 mM) for 1 hour.[8]

-

LPS Challenge: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]

-

Incubation: Incubate the plates for an additional 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize TNF-α concentrations to the LPS-only control and plot against compound concentration.

Anticipated Data Presentation

Table 3: Effect of Compound on TNF-α Production in LPS-Stimulated PAMs

| Compound Conc. (mM) | TNF-α Concentration (pg/mL) | % Inhibition |

|---|---|---|

| Control (No LPS) | Enter Data | N/A |

| 0 (LPS only) | Enter Data | 0 |

| 0.5 | Enter Data | Calculate |

| 1.0 | Enter Data | Calculate |

| 2.0 | Enter Data | Calculate |

| 4.0 | Enter Data | Calculate |

Hypothesized Mechanism of Action: A Potential Signaling Pathway

Based on the known mechanisms of butyric acid derivatives, a plausible hypothesis is that 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid acts as an HDAC inhibitor. This would lead to downstream effects on gene transcription, ultimately promoting a pro-apoptotic state in cancer cells.

Caption: Hypothesized signaling pathway for the test compound.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach to elucidating the in vitro biological activities of the novel compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. By leveraging the known pharmacology of its chemical constituents, we have established a clear investigational path focusing on its potential antiproliferative and anti-inflammatory properties. The successful execution of these proposed experiments will provide the foundational data necessary to determine the therapeutic potential of this molecule and guide future pre-clinical development.

References

-

Rephaeli, A., Nudelman, A., Aviram, A., Rabizadeh, E., Shaklai, M., & Ruse, M. (1995). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 62(4), 481-486. Available at: [Link]

-

Pattayil, L., & Balakrishnan-Saraswathi, H. (2019). In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells. Anticancer Research, 39(7), 3795-3801. Available at: [Link]

-

Gao, Y., et al. (2021). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Metabolites, 11(9), 621. Available at: [Link]

-

Gao, Y., et al. (2018). PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages. Journal of Animal Science, 96(suppl_3), 196-197. Available at: [Link]

-

Extrapolate. (2024). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. Available at: [Link]

-

Molport. (n.d.). 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. Retrieved from [Link]

Sources

- 1. 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | 867130-04-9 | Buy Now [molport.com]

- 2. 867130-04-9|2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid|BLDpharm [bldpharm.com]

- 3. labshake.com [labshake.com]

- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]

- 7. mdpi.com [mdpi.com]

- 8. PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Authored by: A Senior Application Scientist

Preamble: Navigating the Uncharted Territory of a Novel Molecule

Part 1: Hypothesis-Driven Target Exploration: Lessons from Structural Analogs

The structure of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid contains a substituted phenyl ring and a butyric acid backbone. This latter feature is a well-known pharmacophore, most notably found in butyric acid and its derivatives like 4-phenylbutyric acid (4-PBA), which are known to exhibit biological activity through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).[4][5]

The Histone Deacetylase (HDAC) Hypothesis

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The short-chain fatty acid, butyric acid, is a well-documented inhibitor of class I and IIa HDACs.[5] The presence of the butyric acid core in our molecule of interest makes HDACs a prime potential target class. Inhibition of HDACs by structurally similar compounds has shown anti-tumorigenic properties.[6]

The G Protein-Coupled Receptor (GPCR) Agonism Hypothesis

Butyrate is also known to be an agonist for several GPCRs, including GPR41, GPR43, and GPR109A.[5] These receptors are involved in a variety of physiological processes, including immune modulation and metabolic regulation. The structural similarity of our compound to butyrate suggests that it may also interact with one or more of these receptors.

Given these precedents, a logical starting point for our investigation is to assess the activity of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid against these two target classes.

Part 2: A Step-by-Step Guide to Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for a robust target identification and validation campaign. The following workflows are designed to be self-validating, with each step providing data to inform and refine the next.

Workflow for Initial Target Class Screening

The initial phase of our investigation will focus on rapidly assessing whether our compound interacts with the hypothesized target classes: HDACs and GPCRs.

2.1.1 Experimental Protocol: Pan-HDAC Inhibition Assay

This experiment aims to determine if the compound exhibits broad HDAC inhibitory activity.

Materials:

-

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

-

HeLa cell nuclear extract (as a source of HDACs)

-

HDAC fluorescent activity assay kit (e.g., from Cayman Chemical or similar)

-

Trichostatin A (TSA) as a positive control

-

96-well black microplates

Procedure:

-

Prepare a serial dilution of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid in assay buffer.

-

In a 96-well plate, add HeLa nuclear extract to each well.

-

Add the serially diluted compound and the positive control (TSA) to their respective wells.

-

Add the HDAC substrate from the kit to all wells and incubate at 37°C for 1 hour.

-

Add the developer solution from the kit and incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

2.1.2 Experimental Protocol: GPCR Activation Assay (cAMP Assay for Gs/Gi-coupled GPCRs)

This experiment will assess the compound's ability to activate or inhibit Gs or Gi-coupled GPCRs, such as GPR41 and GPR109A, by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the GPCR of interest (e.g., GPR41 or GPR109A)

-

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

-

Forskolin (a known adenylyl cyclase activator)

-

A known agonist for the specific GPCR as a positive control

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Seed the HEK293-GPCR expressing cells in a 96-well plate and incubate overnight.

-

Prepare a serial dilution of the test compound.

-

Treat the cells with the serially diluted compound or positive control for 30 minutes.

-

For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the assay kit.

-

Generate a dose-response curve and calculate the EC50 or IC50 value.

Workflow for Unbiased Target Identification

If the initial screening does not yield a clear target or if a broader, unbiased approach is desired, the following techniques can be employed to identify the direct binding partners of the compound.

2.2.1 Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This technique involves immobilizing the compound on a solid support to "pull down" its interacting proteins from a cell lysate.

Materials:

-

Synthesis of an analog of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid with a linker for immobilization (e.g., an amine or alkyne handle).

-

NHS-activated sepharose beads or similar resin.

-

Cell lysate from a relevant cell line (e.g., a cancer cell line if anti-cancer effects are hypothesized).

-

Wash buffers and elution buffers.

-

Mass spectrometer for protein identification.

Procedure:

-

Immobilize the linker-modified compound onto the sepharose beads.

-

Incubate the compound-conjugated beads with the cell lysate.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using mass spectrometry.

2.2.2 Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Materials:

-

Relevant cell line.

-

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid.

-

Phosphate-buffered saline (PBS).

-

Equipment for heating cell lysates to a precise temperature gradient.

-

SDS-PAGE and Western blotting reagents or mass spectrometer.

Procedure:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cells at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

-

Proteins that show increased thermal stability in the presence of the compound are potential targets.

Workflow for Target Validation

Once a list of potential targets is generated, it is crucial to validate these findings to confirm that they are indeed responsible for the compound's biological effects.

2.3.1 Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

-

Purified recombinant target protein.

-

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid.

-

Isothermal titration calorimeter.

Procedure:

-

Load the purified protein into the sample cell of the calorimeter.

-

Load a concentrated solution of the compound into the injection syringe.

-

Titrate the compound into the protein solution and measure the heat changes.

-

Analyze the data to determine the binding affinity and other thermodynamic parameters.

2.3.2 Experimental Protocol: Genetic Target Validation (siRNA or CRISPR-Cas9)

This approach involves reducing the expression of the putative target protein and observing if this abrogates the cellular effects of the compound.

Materials:

-

A cell line that shows a response to the compound.

-

siRNA or CRISPR-Cas9 reagents targeting the gene of interest.

-

Transfection reagents.

-

Reagents for the relevant cellular assay (e.g., cell viability, reporter gene assay).

Procedure:

-

Transfect the cells with siRNA or CRISPR-Cas9 reagents to knock down or knock out the target gene.

-

Confirm the reduction in protein expression by Western blotting.

-

Treat the knockdown/knockout cells and control cells with the compound.

-

Perform the cellular assay to assess the compound's activity. A diminished response in the knockdown/knockout cells confirms the target's role.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is paramount in communicating scientific findings. The following are examples of how to structure and visualize the data generated from the proposed workflows.

Tabular Data Summary

Table 1: Hypothetical Initial Screening Results

| Assay Type | Target Class | Result (IC50/EC50) | Positive Control |

| HDAC Inhibition | Pan-HDAC | 15 µM | TSA (10 nM) |

| cAMP Assay | GPR41 | No significant activity | Propionate (5 µM) |

| cAMP Assay | GPR109A | 25 µM | Niacin (10 µM) |

This is illustrative data.

Table 2: Hypothetical CETSA-MS Hit List

| Protein ID | Gene Name | Thermal Shift (°C) | p-value |

| P06213 | HSPA8 | 3.2 | 0.001 |

| Q13133 | HDAC2 | 2.8 | 0.005 |

| P62258 | PPIA | 2.5 | 0.01 |

This is illustrative data.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to create clear visual representations of the experimental workflows and the signaling pathways under investigation.

Caption: A comprehensive workflow for therapeutic target identification and validation.

Caption: The proposed mechanism of action via HDAC inhibition.

Conclusion and Future Directions

The journey to elucidate the therapeutic targets of a novel compound like 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a systematic process of hypothesis generation, rigorous experimental testing, and data-driven validation. By leveraging the knowledge from structurally similar molecules, we can formulate a sound initial hypothesis that can be efficiently tested. The workflows outlined in this guide provide a robust framework for identifying and validating the molecular targets, which is a critical step in the drug discovery and development pipeline. The successful identification of a validated target will pave the way for further preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies.

References

-

Keenan, M. J. et al. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. Available at: [Link]

-

Li, G. et al. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Spandidos Publications. Available at: [Link]

-

2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid - Molport. Available at: [Link]

-

Delyagina, M. S. et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Available at: [Link]

-

Buzard, D. J. et al. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available at: [Link]

-

Glass, K. C. et al. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Available at: [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. 867130-04-9|2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid|BLDpharm [bldpharm.com]

- 3. 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | 867130-04-9 | Buy Now [molport.com]

- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action studies for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Foreword: Charting the Unexplored Biological Landscape of a Novel Chemical Entity

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical matter, this guide serves as a comprehensive roadmap. The subject of our focus, 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid, is a compound with a defined chemical structure but an uncharted biological profile. This document, therefore, is not a retrospective summary of established facts but a prospective framework for discovery. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical and scientifically rigorous pathway to unveil the mechanism of action (MoA) of this and other novel small molecules. We will navigate the journey from initial phenotypic observations to the precise identification of molecular targets and the intricate signaling pathways they modulate.

The philosophy underpinning this guide is one of robust, evidence-based inquiry. Each experimental phase is designed to build upon the last, creating a self-validating system of data that culminates in a cohesive and defensible understanding of the compound's biological activity. We will explore the causality behind experimental choices, ensuring that each step is a deliberate and informed progression toward elucidating the core biology influenced by this molecule.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

The journey into understanding a new molecule's MoA often begins with broad, unbiased observations of its effects on biological systems.[1][2] Phenotypic screening in cell-based assays provides the foundational data from which initial hypotheses are formed.[3][4]

High-Content Imaging for Unbiased Phenotypic Profiling

Before we can investigate a specific pathway, we must first understand the global cellular response to the compound. High-content imaging (HCI) offers a powerful, unbiased approach to identify morphological and functional changes in cells upon treatment.

Experimental Protocol: Multiparametric HCI Assay

-

Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-2 OS osteosarcoma).

-

Compound Treatment: Plate cells in 384-well, optically clear-bottom plates. Treat with a dose-response curve of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours. Include vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

-

Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components:

-

Nuclei: Hoechst 33342 (for cell number, nuclear morphology, cell cycle status).

-

Mitochondria: MitoTracker Red CMXRos (for mitochondrial membrane potential and morphology).

-

Actin Cytoskeleton: Phalloidin-iFluor 488 (for cell shape, adhesion, and cytoskeletal integrity).

-

Cell Membrane: Wheat Germ Agglutinin-Alexa Fluor 647 (for cell boundaries and morphology).

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.

-

Data Analysis: Utilize image analysis software to extract quantitative data on a per-cell basis for dozens of parameters (e.g., nuclear area, mitochondrial intensity, cell roundness).

Data Presentation: Phenotypic Profile Summary

| Parameter | EC50 (µM) | Max Effect (% Change from Control) | Observed Phenotype |

| Cell Count | 15.2 | -85% | Cytostatic/Cytotoxic |

| Nuclear Area | 12.8 | +40% | Nuclear Enlargement |

| Mitochondrial Potential | 25.6 | -60% | Mitochondrial Depolarization |

| Cell Roundness | 18.9 | +75% | Cell Rounding and Detachment |

Interpretation and Hypothesis Generation:

The data from this initial screen would suggest that the compound is bioactive, inducing cell death at higher concentrations, and at lower concentrations, causes significant changes in nuclear and mitochondrial morphology. This leads to several initial hypotheses:

-

Hypothesis A: The compound induces apoptosis via the intrinsic (mitochondrial) pathway.

-

Hypothesis B: The compound disrupts cell cycle progression, leading to mitotic arrest and subsequent cell death.

-

Hypothesis C: The compound targets cytoskeletal dynamics, leading to a loss of cell adhesion and anoikis.

Part 2: Target Identification Strategies

With a set of initial hypotheses, the next critical phase is to identify the direct molecular target(s) of the compound.[5][6][7] A multi-pronged approach, combining direct biochemical methods with genetic approaches, provides the most robust path to target deconvolution.[1][8]

Affinity-Based Proteomics for Direct Target Engagement

Affinity-based pull-down methods are a direct biochemical approach to isolate proteins that physically interact with the small molecule.[5]

Experimental Workflow: Affinity Probe Synthesis and Pulldown

Workflow for Affinity-Based Target Identification.

Experimental Protocol: Biotin-Tagged Pulldown

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker with a terminal biotin moiety to the 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid scaffold. A key consideration is the attachment point, which should be distal from the presumed pharmacophore to minimize disruption of target binding.

-

Lysate Preparation: Prepare native protein lysates from a responsive cell line identified in the phenotypic screen.

-

Incubation: Incubate the cell lysate with the biotinylated affinity probe. As a crucial control, also incubate lysate with an excess of the free, unmodified compound to competitively inhibit the binding of the true target to the probe.

-

Capture: Add streptavidin-coated magnetic beads to capture the probe and any bound proteins.[5]

-

Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Subject the eluate to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively inhibited control and a beads-only control.

Genetic Approaches: RNAi/CRISPR Screening

Genetic methods can identify proteins whose loss or modification alters cellular sensitivity to the compound, providing orthogonal evidence for target engagement.[7][8][9]

Experimental Protocol: Genome-Wide CRISPR Knockout Screen

-

Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library, such that on average, each cell receives a single sgRNA targeting a unique gene for knockout.

-

Compound Treatment: Split the cell population into two pools. Treat one pool with a sublethal concentration (e.g., IC20) of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid and the other with vehicle control.

-

Cell Proliferation: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for differences in proliferation to manifest.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations and use next-generation sequencing to determine the relative abundance of each sgRNA.

-

Data Analysis: Identify sgRNAs that are either depleted (synthetic lethality) or enriched (resistance-conferring) in the compound-treated population compared to the control. Genes whose knockout confers resistance are strong candidates for being the direct target or essential components of the target pathway.

Data Presentation: Target Candidate Triangulation

| Method | Top Candidate 1 | Top Candidate 2 | Top Candidate 3 |

| Affinity Pulldown-MS | Protein Kinase X (PKX) | Heat Shock Protein 90 | Tubulin Beta Chain |

| CRISPR KO Screen (Resistance) | PKX | - | - |

| CRISPR KO Screen (Sensitization) | - | Apoptosis Regulator BAX | - |

Interpretation: The convergence of data from orthogonal methods strongly implicates Protein Kinase X (PKX) as the primary molecular target.

Part 3: Target Validation and Pathway Analysis

Once a primary target candidate is identified, it must be rigorously validated.[6] This involves confirming direct engagement in a simplified system and then mapping the downstream cellular consequences of this interaction.

In Vitro Target Engagement and Activity Modulation

Biochemical and biophysical assays are essential to confirm a direct, functional interaction between the compound and the purified candidate protein.[10][11][12]

Experimental Protocol: Recombinant Protein Kinase Assay

-

Protein Expression and Purification: Express and purify recombinant human PKX.

-

Kinase Activity Assay: In a 384-well plate, combine recombinant PKX, a specific peptide substrate, and ATP. Measure the rate of substrate phosphorylation using a luminescence-based assay (e.g., ADP-Glo™).

-

Inhibition Curve: Perform the assay in the presence of a dose-response curve of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid to determine its IC50 value for PKX inhibition.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Immobilization: Covalently immobilize recombinant PKX onto an SPR sensor chip.

-

Analyte Injection: Flow various concentrations of the compound over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the surface in real-time to monitor the binding and dissociation of the compound.

-

Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: In Vitro Target Validation Summary

| Assay | Parameter | Value |

| PKX Kinase Assay | IC50 | 75 nM |

| Surface Plasmon Resonance | KD | 50 nM |

Interpretation: The low nanomolar IC50 and KD values confirm that 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a potent, direct inhibitor of PKX.

Cellular Target Engagement and Pathway Modulation

With in vitro validation complete, the next step is to confirm that the compound engages PKX in a cellular context and modulates its downstream signaling pathway.

Experimental Workflow: Cellular Pathway Analysis

Workflow for Cellular Pathway and Target Validation.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

-

Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) to capture immediate signaling events. Lyse the cells to extract proteins.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of a known PKX substrate (p-Substrate) and an antibody for the total amount of that substrate.

-

Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the ratio of p-Substrate to total Substrate. A dose-dependent decrease in this ratio indicates target engagement and inhibition.

Part 4: In Vivo Proof-of-Concept and Pharmacodynamics

The final phase of MoA studies is to translate the in vitro and cellular findings into a relevant in vivo model.[13][14][15] This step is crucial for understanding how the compound behaves in a complex biological system and for validating the mechanism in a disease-relevant context.[16]

Animal Model Selection and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Assuming PKX is a validated cancer target, a tumor xenograft model is appropriate.

Experimental Protocol: Mouse Xenograft Study

-

Model Establishment: Implant human cancer cells (known to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice. Allow tumors to establish to a palpable size.

-

Dosing and Monitoring: Randomize mice into vehicle control and treatment groups. Administer 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Measure tumor volume and body weight regularly.

-

Pharmacodynamic (PD) Biomarker Analysis: At specified time points after the final dose, collect tumor tissue and plasma.

-

Tumor Analysis: Perform Western blotting on tumor lysates to measure the inhibition of PKX substrate phosphorylation (the PD biomarker).

-

Plasma Analysis: Use LC-MS to measure the concentration of the compound in plasma (the PK parameter).

-

-

PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of target inhibition in the tumor tissue. This establishes a critical link between drug exposure and target engagement in vivo.

Data Presentation: In Vivo Efficacy and PK/PD Correlation

| Dose (mg/kg) | Tumor Growth Inhibition (%) | Target Inhibition in Tumor (%) |

| 10 | 25 | 30 |

| 30 | 65 | 70 |

| 100 | 90 | 95 |

Interpretation: The strong correlation between the dose, tumor growth inhibition, and target inhibition in the tumor tissue provides powerful in vivo validation of the proposed mechanism of action: 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid inhibits tumor growth by directly inhibiting the kinase activity of PKX.

Conclusion

This guide has outlined a systematic, multi-faceted approach to elucidate the mechanism of action for a novel chemical entity, 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. By progressing logically from unbiased phenotypic screening to specific target identification, in vitro and cellular validation, and finally to in vivo proof-of-concept, researchers can build a comprehensive and robust understanding of a compound's biological function. This rigorous, evidence-based framework is essential for making informed decisions in the complex process of drug discovery and development.[17]

References

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (2010). Nature Chemical Biology. [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

-

Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). ResearchGate. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Nature. [Link]

-

Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (2010). PubMed. [Link]

-

Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023). Crestone, Inc.. [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2013). MDPI. [Link]

-

Good Practices in Model‐Informed Drug Discovery and Development. (2016). CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010). ResearchGate. [Link]

-

In Vivo Assay Guidelines. (2012). NCBI Bookshelf. [Link]

-

In Vivo Target Validation. Creative Biolabs. [Link]

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc.. [Link]

-

Mechanism of Action (MOA). Sygnature Discovery. [Link]

-

Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). SLAS Discovery. [Link]

-

5 Strategies to Improve Workflow Efficiency in Drug Discovery. (2024). Genemod. [Link]

Sources

- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 2. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]

- 17. genemod.net [genemod.net]

An In-depth Technical Guide to 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid (CAS 867130-04-9)

Abstract: This technical guide provides a comprehensive overview of the chemical compound 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid, identified by the CAS number 867130-04-9. The document will cover its fundamental chemical properties and structure. Due to the limited availability of public domain information regarding its synthesis, biological activity, and detailed experimental protocols, this guide will focus on the foundational chemical information and potential synthetic strategies based on established chemical principles.

Chemical Identity and Structure

The compound with CAS number 867130-04-9 is chemically known as 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid.[1] Its molecular structure consists of a butanoic acid backbone with two methyl groups at the α-position (carbon 2), a ketone group at the γ-position (carbon 4), and a 2,4,6-trimethylphenyl group attached to the carbonyl carbon of the ketone.

Molecular Formula: C₁₅H₂₀O₃[1]

SMILES: Cc1cc(C)c(C(=O)CC(C)(C)C(O)=O)c(C)c1[1]

Structure:

Caption: Chemical structure of 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid.

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data in public literature, the following properties are predicted based on the chemical structure.

| Property | Predicted Value | Unit |

| Molecular Weight | 252.32 | g/mol |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 252.141245 | g/mol |

| Monoisotopic Mass | 252.141245 | g/mol |

| Topological Polar Surface Area | 54.4 | Ų |

| Heavy Atom Count | 18 | |

| Complexity | 358 |

Table 1: Predicted physicochemical properties of CAS 867130-04-9. Data is computationally derived and should be used as an estimate.

Synthesis and Manufacturing

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with 3,3-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Sources

Trimethylphenyl Butyric Acid Derivatives: A Technical Guide for Novel Drug Discovery

Abstract

This technical guide provides an in-depth exploration of trimethylphenyl butyric acid derivatives, a novel class of compounds with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and the known biological activities of the parent compound, 4-phenylbutyric acid (4-PBA), this document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols for the evaluation of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the unique properties conferred by the trimethylphenyl moiety and harness them for the development of next-generation therapeutics.

Introduction: The Rationale for Trimethylphenyl Butyric Acid Derivatives

4-Phenylbutyric acid (4-PBA) is a well-characterized aromatic fatty acid with a surprisingly diverse range of biological activities. It is an FDA-approved drug for the treatment of urea cycle disorders and has been extensively studied for its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1] Its ability to modulate protein folding and gene expression has made it a compelling candidate for a variety of other conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3]

The core hypothesis underpinning the development of trimethylphenyl butyric acid derivatives is that the addition of three methyl groups to the phenyl ring of 4-PBA can significantly modify its physicochemical properties, leading to enhanced potency, selectivity, and an improved pharmacokinetic profile. The trimethylphenyl group can increase lipophilicity, potentially improving cell permeability and blood-brain barrier penetration. Furthermore, the specific substitution pattern of the methyl groups can influence the molecule's interaction with biological targets, potentially leading to novel or enhanced mechanisms of action.

This guide will delve into the synthetic pathways for accessing these derivatives, propose likely biological targets based on the known pharmacology of related compounds, and provide detailed, field-proven protocols for their comprehensive biological evaluation.

Synthesis of Trimethylphenyl Butyric Acid Derivatives

The synthesis of trimethylphenyl butyric acid derivatives can be approached through several established organic chemistry methodologies. The choice of synthetic route will depend on the desired substitution pattern on the phenyl ring and the position of the butyric acid chain.

Friedel-Crafts Alkylation: A Direct Approach to 4-(Trimethylphenyl) Butyric Acid

One of the most direct methods for the synthesis of 4-(trimethylphenyl) butyric acid isomers is the Friedel-Crafts alkylation of the corresponding trimethylbenzene with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride.[4][5] This reaction is particularly well-suited for the synthesis of 4-(2,4,6-trimethylphenyl) butyric acid from 1,3,5-trimethylbenzene (mesitylene).

Experimental Protocol: Synthesis of 4-(2,4,6-trimethylphenyl) Butyric Acid

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

γ-Butyrolactone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1,3,5-trimethylbenzene (1.0 equivalent) to the stirred suspension.

-

Slowly add γ-butyrolactone (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(2,4,6-trimethylphenyl) butyric acid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Strategies

For isomers that are not readily accessible through direct Friedel-Crafts alkylation due to regioselectivity issues, multi-step synthetic sequences can be employed. These may involve:

-

Grignard reaction: Synthesis of a trimethylphenyl Grignard reagent followed by reaction with a suitable butyric acid derivative precursor.[6]

-

Catalytic hydrogenation: Reduction of a corresponding trimethylphenylcinnamic acid derivative.

The specific choice of an alternative route will require careful consideration of the starting materials and the desired final product.

Postulated Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of trimethylphenyl butyric acid derivatives is currently limited, we can formulate strong hypotheses based on the well-documented pharmacology of 4-PBA and other substituted phenylbutyric acid analogs.

Histone Deacetylase (HDAC) Inhibition

4-PBA is a known pan-HDAC inhibitor, albeit with relatively low potency.[1][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[7]

The trimethylphenyl moiety, with its increased steric bulk and lipophilicity, may enhance the binding affinity and selectivity of the butyric acid derivative for the active site of specific HDAC isoforms. This could translate to increased potency and a more targeted therapeutic effect.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of novel compounds using a commercially available fluorometric assay kit.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

-

Assay buffer (typically provided in the kit)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the trimethylphenyl butyric acid derivatives and the positive control inhibitor in DMSO.

-

In a 96-well black microplate, add the assay buffer, the diluted compounds (or DMSO as a vehicle control), and the recombinant HDAC enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate the plate at 37 °C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction

4-PBA is known to act as a chemical chaperone, assisting in the proper folding of misfolded proteins and alleviating ER stress.[2] This mechanism is particularly relevant in the context of neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.

The increased lipophilicity of trimethylphenyl butyric acid derivatives could enhance their ability to cross the blood-brain barrier and accumulate in the central nervous system, making them potentially more effective neuroprotective agents than 4-PBA.

Anticancer and Antiproliferative Effects

Compounds containing a trimethylphenyl moiety have been investigated for their anticancer properties.[9] The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. The specific mechanisms can be diverse, including the inhibition of key signaling pathways involved in cell growth and survival.

Experimental Protocol: Cell Viability (MTT/XTT) Assay

This protocol outlines a standard procedure for evaluating the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of the trimethylphenyl butyric acid derivatives in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

For MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours at 37 °C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

For XTT Assay: Add the activated XTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations

Systematic variation of the substitution pattern of the methyl groups on the phenyl ring and modifications to the butyric acid chain will be crucial for elucidating the structure-activity relationship of these derivatives. Key questions to address include:

-

How does the position of the methyl groups (e.g., 2,4,6- vs. 2,4,5- vs. 3,4,5-trimethyl) affect HDAC inhibition and antiproliferative activity?

-

Does the increased steric hindrance from the methyl groups favor selectivity for certain HDAC isoforms?

-

Can modifications to the butyric acid chain (e.g., esterification, amidation) create prodrugs with improved pharmacokinetic properties?[2]

A well-designed SAR study will be instrumental in optimizing the lead compounds for further preclinical development.

Data Presentation and Visualization

To facilitate the analysis and interpretation of experimental data, it is recommended to present quantitative results in a clear and organized manner.

Table 1: In Vitro Biological Activity of Trimethylphenyl Butyric Acid Derivatives

| Compound ID | Substitution Pattern | HDAC1 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 4-PBA | Unsubstituted | >1000 | >1000 | >1000 |

| TMPBA-1 | 2,4,6-trimethyl | Data | Data | Data |

| TMPBA-2 | 2,4,5-trimethyl | Data | Data | Data |

| TMPBA-3 | 3,4,5-trimethyl | Data | Data | Data |

Data to be populated from experimental results.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can enhance clarity and reproducibility.

Sources

- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice | MDPI [mdpi.com]

- 3. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 5. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacology of Novel Butyric Acid Derivatives

Introduction: The Therapeutic Promise of Butyric Acid and the Need for Novel Derivatives

Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a key mediator of gut health and systemic homeostasis.[1] Its physiological roles are pleiotropic, ranging from serving as the primary energy source for colonocytes to modulating immune responses and influencing gene expression.[1][2] The therapeutic potential of butyric acid has been explored in a variety of disease contexts, including inflammatory bowel disease, metabolic disorders, neurological conditions, and cancer.[3][4]

However, the clinical utility of butyric acid itself is limited by its unfavorable pharmacokinetic properties, including a short half-life and rapid metabolism.[1] This has spurred the development of novel butyric acid derivatives and prodrugs designed to improve its stability, bioavailability, and targeted delivery.[4][5][6] This guide provides a comprehensive technical overview of the pharmacological investigation of these novel derivatives, from elucidating their mechanism of action to characterizing their preclinical absorption, distribution, metabolism, and excretion (ADME) profiles.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and logical approach to the pharmacological evaluation of novel butyric acid derivatives.

Chapter 1: Primary Pharmacological Targets and Mechanisms of Action

The diverse biological effects of butyric acid are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs).[1][2][7] Novel derivatives are often designed to selectively target one or both of these pathways with improved potency and specificity.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established pan-HDAC inhibitor, affecting the activity of class I and II HDACs.[8][9] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid and its derivatives promote histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[8][10] This mechanism is central to the anti-neoplastic properties of many butyric acid derivatives.[10][11][12]

Key HDAC Isoforms of Interest:

-

HDAC1, HDAC2, HDAC3 (Class I): Implicated in cell proliferation and survival.[2]

-

HDAC6 (Class IIb): Involved in protein quality control and cell motility.[11]

G-Protein Coupled Receptor (GPCR) Activation

Butyric acid also functions as a signaling molecule by activating several GPCRs, which are the largest family of cell surface receptors and major drug targets.[1][13][14] This mechanism is crucial for its anti-inflammatory and metabolic effects.[1][15]

Key GPCR Targets:

-

GPR41 (FFAR3) and GPR43 (FFAR2): Activated by short-chain fatty acids, these receptors are involved in regulating gut motility, inflammation, and metabolic homeostasis.[1][16]

-

GPR109A (HCAR2): Activation of this receptor on intestinal epithelial and immune cells mediates anti-inflammatory effects.[1][17]

The following diagram illustrates the dual mechanism of action of butyric acid derivatives.

Caption: Workflow for in vitro pharmacological characterization.

Chapter 3: Preclinical In Vitro ADME Profiling

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to de-risk drug candidates and guide medicinal chemistry efforts. [18][19][20][21]This chapter details a standard in vitro ADME panel for novel butyric acid derivatives.

Intestinal Permeability: Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo oral absorption. [14][22]It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. [3] Protocol: Caco-2 Bidirectional Permeability Assay

This protocol is based on FDA guidance and established industry practices. [2][11][14]

-

Reagents and Materials:

-

Caco-2 cells.

-

Transwell® inserts (e.g., 24-well format).

-

Cell culture medium and supplements.

-

Transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

-

Lucifer yellow for monolayer integrity testing.

-

Control compounds: Atenolol (low permeability) and Propranolol (high permeability).

-

Test butyric acid derivative.

-

LC-MS/MS for quantification.

-

-

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage test.

-

Wash the monolayers with pre-warmed transport buffer.

-

To assess apical-to-basolateral (A→B) permeability, add the test compound and controls to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

To assess basolateral-to-apical (B→A) permeability, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both donor and receiver chambers.

-

Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

-

Metabolic Stability: Liver Microsomal Assay

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. [10][12][23][24] Protocol: Liver Microsomal Stability Assay

This protocol is a standard method used in drug discovery. [12][13][23]

-

Reagents and Materials:

-

Pooled human liver microsomes (HLM).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Control compounds: Verapamil (high clearance) and Procainamide (low clearance).

-

Test butyric acid derivative.

-

Acetonitrile with an internal standard for reaction termination and protein precipitation.

-

96-well plates.

-

Incubator/shaker (37°C).

-

Centrifuge.

-

LC-MS/MS for quantification.

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k

-

Calculate the intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

-

Table 1: Summary of a Typical In Vitro ADME Panel for a Novel Butyric Acid Derivative

| Parameter | Assay | Purpose | Typical Output |

| Solubility | Thermodynamic/Kinetic Solubility | Assess solubility in aqueous buffers. | µg/mL or µM |

| Permeability | Caco-2 Bidirectional Assay | Predict oral absorption and identify potential for active efflux. | Papp (A→B), Papp (B→A), Efflux Ratio |

| Metabolic Stability | Liver Microsomal Stability | Determine susceptibility to Phase I metabolism. | In vitro t1/2 (min), Intrinsic Clearance (Clint) |

| Plasma Protein Binding | Equilibrium Dialysis | Determine the fraction of compound bound to plasma proteins. | % Bound |

| CYP Inhibition | Cytochrome P450 Inhibition Assay | Assess the potential for drug-drug interactions. | IC50 for major CYP isoforms |

Chapter 4: Bioanalytical Methods for Quantification

Accurate quantification of novel butyric acid derivatives in biological matrices is fundamental for both in vitro and in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: General LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework that must be optimized for each specific derivative. [25][26][27][28][29]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or well for LC-MS/MS analysis.

-

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the analyte.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for carboxylic acids, but may be positive for certain derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (M-H)- or (M+H)+ is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. These transitions must be optimized for the analyte and internal standard.

-

-

Method Validation:

-

The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

-

Conclusion and Future Directions

The pharmacological investigation of novel butyric acid derivatives requires a multi-faceted approach, integrating in vitro assays to determine mechanism and potency with a comprehensive assessment of their ADME properties. The protocols and frameworks presented in this guide provide a robust starting point for researchers in this exciting field. By understanding the interplay between a derivative's chemical structure, its interaction with key cellular targets like HDACs and GPCRs, and its pharmacokinetic profile, we can rationally design and develop the next generation of butyrate-based therapeutics with enhanced efficacy and clinical potential. Future research will likely focus on developing derivatives with greater isoform selectivity for HDACs or biased agonism at GPCRs to fine-tune therapeutic effects and minimize off-target toxicities.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

JoVE. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Retrieved from [Link]

-

BMC. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic upgrading of butyric acid towards fine chemicals and biofuels. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

-

AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link]

-

PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

-

JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]

-

PubMed. (n.d.). Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. Retrieved from [Link]

- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

National Center for Biotechnology Information. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

-

Edith Cowan University. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

-

medRxiv. (2025). A Pharmacokinetic Comparison of Three Butyrate Products Original Research. Retrieved from [Link]

-

ResearchGate. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]

-

Korea Science. (n.d.). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]

-

Semantic Scholar. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Retrieved from [Link]

-